5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a chlorine atom and a hydroxyl group on the naphthalene ring can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the chlorination of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-6-oxo-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of this compound without the chlorine atom.
Substitution: Formation of 5-substituted-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom, which may result in different reactivity and biological activity.
5-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.
5-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxyl group, which can affect its reactivity and applications.
Uniqueness
The unique combination of a chlorine atom and a hydroxyl group on the naphthalene ring makes 5-Chloro-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one distinct
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9ClO2/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h4-5,13H,1-3H2 |
InChI Key |
OARHISJXKJFTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2Cl)O)C(=O)C1 |
Origin of Product |
United States |
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